4,6-Dimethyl-2-mercaptopyrimidine hydrate
Description
Contextual Significance of Pyrimidine (B1678525) Thiol Analogues
Pyrimidine thiol analogues, also known as thiopyrimidines, are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities. The incorporation of a thiol (-SH) or thione (C=S) group onto the pyrimidine ring imparts unique physicochemical properties that are crucial for their biological function and synthetic utility. These compounds are recognized for their potential as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory agents. nih.govwjarr.com The pyrimidine core is a fundamental component of nucleic acids (cytosine, thymine, and uracil), and its analogues can act as antimetabolites, interfering with the synthesis of genetic material in rapidly proliferating cells, such as cancer cells or microbes.
Furthermore, the sulfur atom in pyrimidine thiol derivatives enhances their coordination capabilities with metal ions, leading to the formation of stable metal complexes. This property is exploited in the development of novel catalysts and materials with interesting electronic and photophysical properties. The tautomeric nature of many pyrimidine thiols, existing in equilibrium between thiol and thione forms, further expands their chemical reactivity and potential for forming diverse derivatives.
Distinctive Features of 4,6-Dimethyl-2-mercaptopyrimidine (B146703) Hydrate (B1144303) within Pyrimidine Chemistry
4,6-Dimethyl-2-mercaptopyrimidine hydrate stands out within the broader class of pyrimidine thiols due to the specific influence of its dimethyl substitution on its chemical behavior. The presence of two methyl groups at the 4 and 6 positions of the pyrimidine ring significantly impacts its electronic distribution, solubility, and steric hindrance, thereby influencing its reactivity and interaction with other molecules.
One of the most critical features of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. researchgate.netcdnsciencepub.com Theoretical studies using Density Functional Theory (DFT) have been employed to elucidate these structures and have shown that the thione form is predominant in polar solvents, while the thiol form is favored in nonpolar environments. acs.org This solvent-dependent equilibrium is a key characteristic that governs its reaction pathways and potential applications. The methyl groups, being electron-donating, can also modulate the nucleophilicity of the sulfur atom and the basicity of the nitrogen atoms in the ring, further distinguishing it from unsubstituted 2-mercaptopyrimidine (B73435).
The synthesis of 4,6-Dimethyl-2-mercaptopyrimidine is typically achieved through the condensation of acetylacetone (B45752) with thiourea (B124793) in an acidic medium. researchgate.net This straightforward synthesis makes it a readily accessible building block for more complex molecules.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂S·xH₂O |
| Appearance | White to yellow crystalline powder |
| Tautomerism | Exists in thiol and thione forms |
Contemporary Research Trajectories for Mercaptopyrimidine Systems
The unique properties of this compound and related mercaptopyrimidine systems have spurred a variety of contemporary research endeavors, pushing the boundaries of materials science, catalysis, and medicinal chemistry.
Advanced Materials and Electroplating:
A significant area of research involves the use of 4,6-Dimethyl-2-mercaptopyrimidine (DMP) as a "leveler" in the electroplating of copper for filling microvias in printed circuit boards (PCBs). rsc.orgsemanticscholar.org In this application, DMP adsorbs onto the copper surface, inhibiting copper deposition in a controlled manner. rsc.org This leads to a more uniform and "level" surface, which is critical for the fabrication of high-density interconnects in modern electronics. electronics.org The interaction between DMP and the copper surface has been investigated using techniques such as atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS). rsc.org
Catalysis and Coordination Chemistry:
The ability of the mercapto group and the ring nitrogen atoms to coordinate with metal ions has led to the exploration of 4,6-Dimethyl-2-mercaptopyrimidine as a ligand in coordination chemistry. google.comnih.gov Nickel(II) complexes of this ligand have been synthesized and investigated for their catalytic activity in cross-coupling reactions for the preparation of α-alkyl ketones. google.com These catalytic systems offer the advantage of operating under mild conditions and avoiding the use of expensive noble metals. Furthermore, copper(I) complexes incorporating this ligand have been synthesized and are being studied for their potential anticancer properties. mdpi.com
Synthetic Chemistry and Biological Applications:
4,6-Dimethyl-2-mercaptopyrimidine continues to be a valuable synthon for the creation of novel S-substituted derivatives. researchgate.netbenthamdirect.comresearchgate.net Recent research has focused on synthesizing a series of these derivatives and evaluating their biological activities. researchgate.netbenthamdirect.comresearchgate.net For instance, some novel S-substituted derivatives have shown promising plant growth-stimulating activity. researchgate.netbenthamdirect.com The compound has also been identified as an effective carboxyl activating group, facilitating the synthesis of amides and esters, which is a fundamental transformation in organic synthesis and peptide chemistry. researchgate.net Additionally, its inherent antimicrobial and antifungal properties make it a candidate for the development of new therapeutic agents. guidechem.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
4,6-dimethyl-1H-pyrimidine-2-thione;hydrate |
InChI |
InChI=1S/C6H8N2S.H2O/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H2 |
InChI Key |
GERSAQHDKAUGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C.O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Direct and Indirect Synthetic Pathways to 4,6-Dimethyl-2-mercaptopyrimidine (B146703) Hydrate (B1144303)
The primary route to synthesizing 4,6-Dimethyl-2-mercaptopyrimidine involves the condensation of a 1,3-dicarbonyl compound with thiourea (B124793). This method is valued for its efficiency and directness in constructing the pyrimidine (B1678525) ring.
Cyclocondensation Reactions and Optimized Protocols
The most prevalent method for synthesizing 4,6-Dimethyl-2-mercaptopyrimidine is the acid-catalyzed cyclocondensation reaction between acetylacetone (B45752) (a 1,3-dicarbonyl compound) and thiourea. researchgate.netresearchgate.net This reaction, a variation of the Biginelli reaction, is a one-pot synthesis that reliably produces the target pyrimidine core. nih.govredalyc.org
The general protocol involves refluxing equimolar amounts of acetylacetone and thiourea in an alcoholic solvent, typically ethanol (B145695). guidechem.com Concentrated hydrochloric acid is then added dropwise to the heated mixture to catalyze the cyclization and dehydration steps. guidechem.com The reaction proceeds for several hours, after which the product precipitates from the solution, often as a hydrochloride salt. researchgate.netguidechem.com Neutralization of this salt with a base, such as 10% sodium hydroxide (B78521) solution, to a pH of approximately 7 yields the final product, 4,6-dimethylpyrimidine-2-thiol (B7761162), as a pale yellow crystalline solid. guidechem.com One specific protocol reports a yield of 80.22% with a melting point of 209-211°C. guidechem.com
| Reactants | Catalyst | Solvent | Key Conditions | Reported Yield |
|---|---|---|---|---|
| Thiourea (0.25 mol) + Acetylacetone (0.25 mol) | Concentrated HCl | Ethanol (125 mL) | Reflux for 2h, add HCl, reflux for 1h, neutralize with 10% NaOH to pH ~7. guidechem.com | 80.22% guidechem.com |
| Thiourea + Acetylacetone | Hydrochloric Acid | Ethyl Alcohol | Cyclocondensation reaction. researchgate.netresearchgate.net | Not specified |
Green Chemistry Approaches and Sustainable Synthetic Innovations
In line with the principles of sustainable chemistry, efforts have been made to develop greener synthetic routes for pyrimidine derivatives. These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing recyclable catalysts.
One notable green innovation involves the use of ionic liquids as recyclable catalysts. For instance, in the methylation step that often follows the synthesis of 4,6-Dimethyl-2-mercaptopyrimidine, the ionic liquid [Bmim]Cl has been used effectively. researchgate.net This catalyst can be recycled for subsequent runs with only a gradual decrease in activity. researchgate.net Furthermore, the use of dimethyl carbonate (DMC) as a methylating agent is considered a greener alternative to more toxic reagents like dimethyl sulfate (B86663). researchgate.netresearchgate.net
Solvent-free conditions, often coupled with microwave irradiation, represent another green approach to the Biginelli reaction and its variations. nih.gov These methods can significantly reduce reaction times and eliminate the need for volatile organic solvents. While not explicitly detailed for this specific compound in the provided context, the use of catalysts like dicalcium phosphate (B84403) dihydrate (DCPD) in ethanol for similar cyclocondensations highlights a move towards more environmentally benign heterogeneous catalysts. redalyc.org
| Approach | Key Features | Example (in related synthesis) | Sustainability Benefit |
|---|---|---|---|
| Recyclable Catalysts | Use of ionic liquids. | [Bmim]Cl used in methylation of the thiol group. researchgate.net | Reduces catalyst waste and cost. researchgate.net |
| Greener Reagents | Substitution of toxic reagents. | Dimethyl carbonate (DMC) as a methylating agent. researchgate.netresearchgate.net | Lower toxicity compared to traditional agents like dimethyl sulfate. asianpubs.org |
| Alternative Energy Sources | Microwave irradiation. | Used for Biginelli reactions to shorten reaction times. nih.gov | Energy efficiency, faster reactions. nih.gov |
| Heterogeneous Catalysis | Use of solid, reusable catalysts. | Dicalcium phosphate dihydrate (DCPD) in ethanol. redalyc.org | Easy separation of catalyst, reduced waste. redalyc.org |
Influence of Reaction Conditions on Yield and Purity
The yield and purity of 4,6-Dimethyl-2-mercaptopyrimidine hydrate are highly dependent on the reaction conditions. nih.gov Key parameters include temperature, reaction time, catalyst concentration, and the method of product isolation.
In the standard cyclocondensation, the initial reflux period allows for the formation of an intermediate, while the subsequent addition of acid and further heating drives the reaction to completion. guidechem.com The temperature and duration of heating are critical; insufficient heating can lead to incomplete reaction, while excessive heating may cause degradation of the product. The final pH adjustment is crucial for purity. The product is precipitated by neutralizing the acidic reaction mixture. guidechem.com Careful control of the pH to around 7 ensures maximum precipitation of the desired thiol while minimizing the dissolution of the product that can occur in excess base. orgsyn.org
For subsequent derivatization reactions, such as methylation, optimization of conditions is also vital. In a green synthesis of a derivative, the optimal conditions for methylation were found to be a molar ratio of 1:1.5:2 for 4,6-dimethyl-2-mercaptopyrimidine (DLMP), dimethyl carbonate (DMC), and the ionic liquid catalyst [Bmim]Cl, respectively, at 110°C for 3 hours, which resulted in a 93.5% yield of the methylated product. researchgate.net
| Parameter | Influence on Reaction | Example/Observation |
|---|---|---|
| Temperature | Affects reaction rate and potential for side reactions. | Optimal methylation temperature found to be 110°C. researchgate.net |
| Reaction Time | Determines the completeness of the reaction. | A 3-hour reaction time was optimal for the methylation step. researchgate.net |
| Catalyst | Type and concentration affect reaction efficiency. | Acid catalysis (HCl) is essential for the initial cyclocondensation. guidechem.com |
| pH Control | Crucial for product isolation and purity. | Neutralization to pH ~7 maximizes precipitation of the thiol. guidechem.comorgsyn.org |
| Molar Ratios | Impacts reaction efficiency and yield. | A 1:1.5:2 molar ratio of DLMP:DMC:[Bmim]Cl gave a 93.5% yield. researchgate.net |
Functionalization and Chemical Modification of the Pyrimidine Thiol Scaffold
The presence of the thiol group and reactive nitrogen atoms in the pyrimidine ring makes 4,6-Dimethyl-2-mercaptopyrimidine a versatile scaffold for further chemical modification.
Alkylation and Arylation Reactions at Sulfur and Nitrogen Centers
The thiol group at the C2 position is readily alkylated, with reactions typically occurring at the sulfur atom due to its higher nucleophilicity (in line with HSAB theory). mdpi.com This S-alkylation is a common strategy to produce various thioether derivatives. mdpi.com
Reagents such as dimethyl carbonate or dimethyl sulfate are used for methylation to yield 4,6-dimethyl-2-(methylthio)pyrimidine (B88904). researchgate.netresearchgate.net Other alkyl halides, like n-heptyl chloride, can be used to introduce longer alkyl chains. mdpi.com The reaction of the starting thiol with 2-chloro-N-arylacetamides in an aqueous medium with potassium hydroxide leads to the formation of corresponding S-substituted thioalkylamides. researchgate.net Arylation at the nitrogen centers can also be achieved, although S-alkylation is often the primary pathway. mdpi.com The compound has also been used as a ligand to prepare divalent nickel complexes, demonstrating the coordinating ability of its sulfur and nitrogen atoms. google.com
| Reaction Type | Reagent(s) | Product Class | Reference |
|---|---|---|---|
| S-Methylation | Dimethyl Carbonate (DMC), [Bmim]Cl | 4,6-Dimethyl-2-(methylthio)pyrimidine | researchgate.netresearchgate.net |
| S-Alkylation | n-Heptyl Chloride, NaH, DMF | S-Heptyl Thioether Derivative | mdpi.com |
| S-Alkylation | 2-Chloro-N-arylacetamides, KOH | S-Substituted Thioalkylamides | researchgate.net |
| Complexation | Nickel(II) source | 4,6-Dimethyl-2-mercaptopyrimidine divalent nickel complex | google.com |
Oxidation Reactions and Sulfone/Sulfoxide (B87167) Derivative Synthesis
The sulfur atom in the S-alkylated derivatives of 4,6-Dimethyl-2-mercaptopyrimidine can be selectively oxidized to form sulfoxides and sulfones. researchgate.netresearchgate.net These oxidized derivatives are often key intermediates in the synthesis of agrochemicals, such as herbicides. researchgate.netasianpubs.org
The oxidation is typically carried out using hydrogen peroxide (H₂O₂) as the oxidant. researchgate.netnih.gov The selectivity of the oxidation—stopping at the sulfoxide or proceeding to the sulfone—can be controlled by the reaction conditions and the stoichiometry of the oxidant. researchgate.netorganic-chemistry.org Catalysts such as sodium tungstate (B81510) are often employed to facilitate the oxidation of the thioether to the corresponding sulfone. researchgate.netasianpubs.org For example, 4,6-dimethyl-2-(methylthio)pyrimidine can be oxidized with hydrogen peroxide in the presence of sodium tungstate and tetrabutylammonium (B224687) bromide to afford 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. researchgate.net Another effective and safe oxidizing agent used for this transformation is oxone. researchgate.net
| Starting Material | Oxidizing Agent(s) | Catalyst/Additive | Product |
|---|---|---|---|
| 4,6-Dimethyl-2-(methylthio)pyrimidine | Hydrogen Peroxide (H₂O₂) | Sodium Tungstate, Tetrabutylammonium Bromide | 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine researchgate.net |
| 4,6-Dimethyl-2-(methylthio)pyrimidine | Oxone | Not specified | 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine researchgate.net |
| Generic Sulfides | Hydrogen Peroxide (H₂O₂) | Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) | Sulfoxides and Sulfones researchgate.net |
Amidation and Esterification Pathways
The 2-mercapto group of 4,6-dimethyl-2-mercaptopyrimidine serves as a versatile handle for the synthesis of amides and esters. This is typically achieved through an activation step, followed by reaction with a nucleophile.
One effective method involves the activation of the carboxyl group of another molecule using 4,6-dimethyl-2-mercaptopyrimidine as a leaving group. In this pathway, the pyrimidine is first derivatized with an acyl chloride, such as benzoyl chloride. This reaction forms an S-benzoyl derivative which readily tautomerizes to the more stable N-benzoyl-4,6-dimethylpyrimidine-2-thione. nih.gov This activated intermediate can then react with various amines and amino alcohols to produce the corresponding amides in good yields. nih.gov Similarly, treatment of the N-benzoyl derivative with alcohols can afford the corresponding esters, although the reaction with alcohols and phenols has been noted to be more sluggish. nih.gov
This reactivity profile establishes 4,6-dimethyl-2-mercaptopyrimidine as an efficient carboxyl activating group, with potential applications in peptide synthesis. nih.gov The general scheme for these transformations is presented below:
Reaction Scheme for Amide and Ester Synthesis
Step 1: Activation
4,6-Dimethyl-2-mercaptopyrimidine + Benzoyl Chloride → N-Benzoyl-4,6-dimethylpyrimidine-2-thione
Step 2: Amidation
N-Benzoyl-4,6-dimethylpyrimidine-2-thione + Amine → N-Substituted Amide + 4,6-Dimethyl-2-mercaptopyrimidine
Step 3: Esterification
N-Benzoyl-4,6-dimethylpyrimidine-2-thione + Alcohol → Ester + 4,6-Dimethyl-2-mercaptopyrimidine
A direct esterification approach has also been reported for the synthesis of 4,6-dimethylpyrimidine-2-yl esters of aromatic thiosulfoacids. This demonstrates the utility of the mercaptopyrimidine scaffold in creating specialized ester derivatives.
The following table summarizes representative examples of amidation and esterification reactions involving 4,6-dimethyl-2-mercaptopyrimidine derivatives.
| Starting Pyrimidine Derivative | Reagent | Product Type | Reference |
|---|---|---|---|
| N-Benzoyl-4,6-dimethylpyrimidine-2-thione | Substituted Amines | N-Substituted Amides | nih.gov |
| N-Benzoyl-4,6-dimethylpyrimidine-2-thione | Alcohols | Esters | nih.gov |
Design and Synthesis of Fused Heterocyclic Systems Containing the Pyrimidine Moiety
The 4,6-dimethyl-2-mercaptopyrimidine core is a valuable building block for the synthesis of fused heterocyclic systems. The presence of the reactive 2-mercapto group and the adjacent ring nitrogen atoms allows for cyclocondensation reactions with various bifunctional electrophiles to construct novel ring systems.
A common strategy involves the S-alkylation of the mercapto group, followed by intramolecular cyclization. For instance, the reaction of pyrimidine-2-thiones with α-halo ketones is a well-established method for the synthesis of thiazolo[3,2-a]pyrimidines. researchgate.net In a typical procedure, a 3,4-dihydropyrimidine(1H)-2-thione is reacted with an α-haloester, such as methyl chloroacetate, in a suitable solvent like boiling toluene (B28343), often in the presence of a base like triethylamine, to yield the corresponding thiazolo[3,2-a]pyrimidine derivative. researchgate.net
Another important class of fused heterocycles synthesized from pyrimidine-2-thiones are the pyrimido[2,1-b] nih.govnih.govthiazines. The synthesis of these compounds can be achieved by reacting a pyrimidine-2-thione with a suitable three-carbon electrophilic synthon. While some syntheses start with amino-substituted pyrimidines, the general principle of cyclization can be applied to the 4,6-dimethyl analogue.
Furthermore, more complex fused systems can be constructed. For example, the synthesis of thieno[2',3':4,5]pyrimido[2,1-b] nih.govnih.govmdpi.comthiadiazin-9-ones has been reported, starting from a 3-amino-2-thioxo-thieno[2,3-d]pyrimidin-4(1H)-one derivative. nih.gov This highlights the potential for creating intricate polycyclic structures based on the pyrimidine core.
The design of these synthetic routes relies on the inherent nucleophilicity of the sulfur and nitrogen atoms of the 2-mercaptopyrimidine (B73435) moiety and their reaction with appropriate electrophiles to achieve ring closure.
The table below provides an overview of different fused heterocyclic systems that can be synthesized from pyrimidine-2-thione precursors.
| Fused Heterocyclic System | General Synthetic Strategy | Key Reagents | Reference |
|---|---|---|---|
| Thiazolo[3,2-a]pyrimidine | Reaction of a pyrimidine-2-thione with an α-halo ketone or ester | α-Halo ketones, Methyl chloroacetate | researchgate.net |
| Pyrimido[2,1-b] nih.govnih.govthiazine | Reaction of a pyrimidine-2-thione with a three-carbon electrophile | α,β-Unsaturated ketones, 1,3-Dihalopropanes | nih.gov |
| Thieno[2',3':4,5]pyrimido[2,1-b] nih.govnih.govmdpi.comthiadiazine | Multistep synthesis involving a thieno[2,3-d]pyrimidine-2-thione precursor | Hydrazine, α-Haloacyl halides | nih.gov |
Electronic Structure, Tautomerism, and Spectroscopic Characterization
Thiol-Thione Tautomeric Equilibrium Studies
The existence of 4,6-Dimethyl-2-mercaptopyrimidine (B146703) in two tautomeric forms, the thiol and thione structures, is a key feature of its chemistry. The equilibrium between these forms is sensitive to solvent polarity, with the thione form being predominant in polar solvents and the thiol form favored in nonpolar media. ijcce.ac.ir This phenomenon has been rigorously investigated using various spectroscopic methods to identify and characterize each tautomer.
Experimental Evidence of Tautomeric Forms via Vibrational Spectroscopy (e.g., IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides direct evidence for the thiol-thione tautomerism. The spectra of 4,6-Dimethyl-2-mercaptopyrimidine exhibit distinct bands corresponding to the vibrational modes of each tautomer.
The thione form is characterized by vibrations associated with the C=S and N-H groups, while the thiol form shows characteristic bands for the S-H and C=N groups. For instance, the FT-Raman spectra of the solid compound suggest the formation of a dimer through intermolecular hydrogen bonding, indicative of the thione form. nih.gov In contrast, theoretical calculations predict a band for the S-H stretching vibration of the thiol form around 2706 cm⁻¹, though this can be obscured by the symmetric and antisymmetric vibrations of the methyl groups in experimental spectra. ijcce.ac.ir
Table 1: Key Vibrational Frequencies for Tautomers of Mercaptopyrimidine Derivatives
| Vibrational Mode | Tautomeric Form | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| ν(S-H) | Thiol | ~2500 - 2700 | ijcce.ac.ir |
| ν(N-H) | Thione | ~3100 - 3200 | |
| ν(C=S) | Thione | ~1100 - 1200 | |
| ν(C=N) | Thiol | ~1550 - 1600 | |
| Ring Vibrations | Both | ~1300 - 1600 | nih.gov |
Note: Specific experimental values for 4,6-Dimethyl-2-mercaptopyrimidine hydrate (B1144303) are often part of a complex spectrum; these are typical ranges for mercaptopyrimidine derivatives.
Electronic Absorption Spectroscopy (UV-Vis) for Tautomer Identification
UV-Vis spectroscopy is a powerful tool for studying the thiol-thione equilibrium in solution, as the two tautomers possess different chromophores and thus exhibit distinct absorption maxima (λmax). The position of these maxima is highly dependent on the solvent used.
Generally, the thione tautomer displays an absorption band at longer wavelengths (in the range of 300-400 nm), which is attributed to an n→π* transition of the C=S group. researchgate.net Conversely, the thiol tautomer typically absorbs at wavelengths below 300 nm, corresponding to π→π* transitions within the aromatic ring. researchgate.net Studies have shown that in polar solvents like methanol (B129727) and water, the equilibrium shifts significantly toward the thione form, while the thiol form predominates in dilute solutions of nonpolar solvents. rnfinity.com
Table 2: Representative UV-Vis Absorption Maxima for Thiol and Thione Tautomers in Different Solvents
| Tautomeric Form | Solvent Type | Typical λmax (nm) | Reference |
|---|---|---|---|
| Thiol | Nonpolar (e.g., Cyclohexane) | < 300 | ijcce.ac.irresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
¹H and ¹³C NMR spectroscopy are invaluable for the detailed structural elucidation of the tautomeric forms of 4,6-Dimethyl-2-mercaptopyrimidine. The chemical shifts of the protons and carbon atoms are sensitive to the electronic environment, which differs significantly between the thiol and thione structures.
In polar solvents like DMSO-d₆, where the thione form is dominant, the ¹H NMR spectrum would be expected to show a signal for the N-H proton, while the ¹³C NMR spectrum would feature a resonance for the C=S carbon at a characteristic downfield position. ijcce.ac.ir Conversely, in a nonpolar solvent favoring the thiol form, an S-H proton signal would be expected in the ¹H NMR spectrum, and the C2 carbon would resonate at a different chemical shift compared to the thione form. The chemical shifts of the methyl groups and the ring proton are also indicative of the dominant tautomeric form.
Table 3: Expected NMR Chemical Shift Ranges for Key Atoms in Tautomeric Forms
| Nucleus | Tautomeric Form | Expected Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| ¹H (N-H) | Thione | > 10 | DMSO-d₆ |
| ¹H (S-H) | Thiol | 3 - 5 | Nonpolar |
| ¹³C (C=S) | Thione | 170 - 185 | DMSO-d₆ |
Quantum Chemical Calculations of Tautomeric Preferences and Energy Landscapes
Theoretical studies, particularly those employing quantum chemical calculations, provide deep insights into the factors governing the thiol-thione equilibrium. These methods allow for the determination of the ground-state structures, relative stabilities, and the influence of the solvent on the tautomeric preference.
Density Functional Theory (DFT) for Ground State Structures and Relative Stabilities
Density Functional Theory (DFT) calculations, often using the B3LYP functional, have been successfully applied to model the tautomeric forms of 4,6-Dimethyl-2-mercaptopyrimidine. ijcce.ac.ir These calculations can accurately predict the optimized geometries of both the thiol and thione tautomers.
By calculating the total electronic energies of each optimized structure, the relative stabilities of the tautomers in the gas phase can be determined. Theoretical studies consistently show that the relative energy of the tautomers is a critical factor, with the thione form often being more stable in the gas phase for related mercaptopyrimidines, although solvent effects can reverse this preference. nih.gov
Table 4: Illustrative DFT-Calculated Relative Energies for Mercaptopyrimidine Tautomers
| Tautomer | Relative Energy (Gas Phase) | Reference |
|---|---|---|
| Thione | Typically more stable | nih.gov |
| Thiol | Higher energy | nih.gov |
Note: Values are illustrative for the class of compounds; specific energy differences depend on the level of theory and basis set used.
Computational Analysis of Solvation Effects on Tautomeric Equilibrium
To accurately model the behavior of 4,6-Dimethyl-2-mercaptopyrimidine in solution, computational models must account for the effects of the solvent. The Polarizable Continuum Model (PCM) is a common approach used in conjunction with DFT to simulate the solvent environment.
These calculations have demonstrated that the thione structure is preferentially stabilized in polar solvents such as methanol and DMSO, while the thiol form is more stable in nonpolar media like cyclohexane. ijcce.ac.ir This is because the more polar thione tautomer has a larger dipole moment and thus interacts more favorably with polar solvent molecules. The theoretical results are in excellent agreement with experimental observations from UV-Vis and NMR spectroscopy, confirming that solvation plays a crucial role in shifting the tautomeric equilibrium. ijcce.ac.irnih.gov
Proton Transfer Dynamics and Hydrogen Bonding Networks
The proton transfer dynamics and the formation of hydrogen bonding networks are critical to understanding the chemical behavior, crystal packing, and biological interactions of 4,6-Dimethyl-2-mercaptopyrimidine (4,6-DM-2-MP). As a heterocyclic compound containing both proton-donating (N-H, S-H) and proton-accepting (N, C=S) sites, it readily participates in complex intermolecular interactions, particularly in its hydrated form. The thione-thiol tautomerism of the molecule plays a central role in defining these dynamics, as the location of the labile proton dictates the nature of the hydrogen bonds formed.
In the solid state and in solution, 4,6-Dimethyl-2-mercaptopyrimidine establishes robust hydrogen bonding networks. The specific nature of these interactions is dictated by the dominant tautomeric form, which is influenced by the polarity of the surrounding environment. acs.org The presence of water molecules in the hydrate form adds further complexity and stability to these networks.
In polar solvents, where the thione form (4,6-dimethylpyrimidine-2(1H)-thione) is prevalent, the primary hydrogen bond donor is the N-H group, while the thione sulfur atom and the ring nitrogen act as acceptors. This leads to the formation of strong N-H···S and N-H···N hydrogen bonds. These interactions can result in the formation of centrosymmetric dimers or extended chains, a common structural motif in related heterocyclic thioureas and diaminopyrimidines. researchgate.netnih.gov In the crystal structure of similar pyrimidine (B1678525) derivatives, N—H⋯N hydrogen-bonding interactions are key to forming dimeric arrangements. nih.gov
The water molecules in the hydrate are integral to the crystal lattice, acting as bridges that connect different pyrimidine molecules. They can accept hydrogen bonds from the pyrimidine N-H donors and donate hydrogen bonds to the thione sulfur or ring nitrogen atoms, creating O-H···S and O-H···N linkages. researchgate.netnih.gov This is consistent with studies on pyrimidine-water complexes, which show that the nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors from water. nih.gov
In non-polar environments, the thiol tautomer (4,6-dimethylpyrimidine-2-thiol) becomes more significant. acs.org In this form, the S-H group can act as a hydrogen bond donor, leading to S-H···N interactions between molecules.
The table below summarizes the types of intermolecular hydrogen bonds that can be formed by the thione tautomer of 4,6-Dimethyl-2-mercaptopyrimidine, particularly in its hydrated state.
| Donor Group | Acceptor Group | Type of Hydrogen Bond | Significance |
|---|---|---|---|
| N-H (Pyrimidine) | C=S (Thione) | N-H···S | Formation of dimeric structures and chains. |
| N-H (Pyrimidine) | N (Pyrimidine Ring) | N-H···N | Contributes to the formation of dimers and extended networks. nih.gov |
| O-H (Water) | C=S (Thione) | O-H···S | Integrates water molecules into the crystal lattice, stabilizing the hydrate form. |
| O-H (Water) | N (Pyrimidine Ring) | O-H···N | Connects pyrimidine molecules via water bridges. nih.gov |
| N-H (Pyrimidine) | O-H (Water) | N-H···O | Links the pyrimidine molecule to the hydration network. nih.gov |
Excited State Intramolecular Proton Transfer (ESPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. wikipedia.org This phenomenon typically requires a pre-existing intramolecular hydrogen bond and results in the formation of a transient tautomer in the excited state, which often exhibits a large Stokes shift in its fluorescence spectrum. wikipedia.orgnih.gov
While ESPT is well-documented in pyrimidine derivatives containing a hydroxyl group ortho to a ring nitrogen, such as 2-(2′-hydroxyphenyl)pyrimidines, its occurrence in 4,6-Dimethyl-2-mercaptopyrimidine is less probable in an intramolecular fashion due to the lack of a suitable geometric arrangement for such a transfer. nih.govujaen.es The proton on the sulfur (in the thiol form) or nitrogen (in the thione form) is not positioned to form an intramolecular hydrogen bond with another acceptor atom within the same molecule.
However, the principles of proton transfer are highly relevant in the excited state through intermolecular pathways (Excited State Intermolecular Proton Transfer, ESIPT). Upon photoexcitation, the acidity and basicity of the molecule can change significantly. The thione tautomer's N-H group may become more acidic, while the thiol tautomer's S-H group also increases in acidity. Simultaneously, the ring nitrogens and the thione sulfur can become more basic.
This photo-induced change can facilitate proton transfer to adjacent solvent molecules (like water in the hydrate) or to another 4,6-DM-2-MP molecule within a hydrogen-bonded dimer or aggregate. diva-portal.org Such processes can provide a non-radiative decay pathway, potentially explaining why many such compounds have low fluorescence quantum yields in solution. nih.gov The dynamics of these transfers occur on an ultrafast timescale, often in the femtosecond to picosecond range, and are influenced by the solvent's ability to stabilize the resulting ionic species. chemrxiv.orgusc.gal
The key steps in a potential intermolecular excited-state proton transfer involving the thione tautomer in the presence of water can be summarized as:
Photoexcitation : The hydrogen-bonded complex absorbs a photon, transitioning to an electronically excited state.
Proton Transfer : The excited molecule transfers a proton along the hydrogen bond to an acceptor (e.g., a water molecule or another pyrimidine molecule).
Relaxation : The resulting ion pair or excited tautomer complex relaxes to the ground state, often through non-radiative pathways or by emitting a photon at a significantly red-shifted wavelength.
Reverse Transfer : In the ground state, the proton is rapidly transferred back to its original position, regenerating the initial complex.
These dynamics are fundamental to the photostability and photochemical behavior of the compound.
Coordination Chemistry and Metal Complexation
4,6-Dimethyl-2-mercaptopyrimidine (B146703) Hydrate (B1144303) as a Ligand Precursor
4,6-Dimethyl-2-mercaptopyrimidine hydrate can exist in tautomeric forms, the thione and thiol forms. In its deprotonated form, 4,6-dimethyl-2-mercaptopyrimidinate (DMP), it functions as a versatile ligand, capable of coordinating to metal ions through its sulfur atom, one of its ring nitrogen atoms, or both simultaneously.
The coordination of 4,6-dimethyl-2-mercaptopyrimidine to metal centers has been observed in several distinct modes, primarily involving the sulfur and nitrogen atoms of the pyrimidine (B1678525) ring.
S-Coordination (Monodentate): The most common coordination mode involves the deprotonated thiol group, where the ligand binds to the metal center exclusively through the sulfur atom. This is exemplified in a cadmium(II) complex, bis-4,6-dimethylpyrimidinium-2-thiolato cadmium(II) chloride, where the ligand coordinates to the cadmium ion via the sulfur atom, resulting in a distorted tetrahedral geometry with a [CdCl₂S₂]²⁻ chromophore. st-andrews.ac.uk Similarly, in a tin(IV) complex, [Sn(CH₃)₂(C₆H₇N₂S)₂], the ligand coordinates to the tin atom through the sulfur atom. nih.gov
N-Coordination (Monodentate): Coordination can also occur through one of the nitrogen atoms of the pyrimidine ring. Studies on related ligands, such as 2-amino-4,6-dimethylpyrimidine, have shown that complexation with palladium(II) occurs through a ring nitrogen atom, leaving the amino group uncoordinated. researchgate.net This suggests that N-coordination is a plausible mode for 4,6-dimethyl-2-mercaptopyrimidine as well, particularly when the sulfur atom is protonated or sterically hindered.
S,N-Coordination (Bidentate/Bridging): The ligand can also act as a bidentate chelating or bridging ligand, coordinating through both a sulfur and a nitrogen atom. This S,N-chelation typically results in the formation of a stable four-membered ring. researchgate.net In a hexanuclear copper(I) complex, [Cu₆(dmpymt)₆], each deprotonated ligand bridges three copper atoms, coordinating to one copper atom through its nitrogen atom and to two other copper atoms through its sulfur atom. rsc.org Platinum complexes with pyrimidine-2-thiolate and its derivatives have also demonstrated S,N-chelating behavior. researchgate.net
The preferred coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of other ligands in the coordination sphere.
The ability of 4,6-dimethyl-2-mercaptopyrimidine to adopt various coordination modes has led to the synthesis of a diverse range of transition metal complexes.
Copper(II) and Copper(I) Complexes: While the prompt specifies Cu(II), a notable copper(I) complex, [Cu₆(dmpymt)₆]·H₂O, has been synthesized via electrochemical oxidation of copper in an acetonitrile (B52724) solution of the ligand. rsc.org This hexanuclear cluster demonstrates the ligand's capacity to form intricate multinuclear structures.
Nickel(II) Complexes: A divalent nickel complex with a 4,6-dimethyl-2-mercaptopyrimidine ligand has been prepared and is utilized in catalytic applications, specifically in the C-C bond coupling for the synthesis of α-alkyl ketones. google.com The synthesis involves reacting a nickel(II) source with the ligand in an anhydrous solvent under an inert atmosphere. google.com
Ruthenium(II) Complexes: Ruthenium(II) complexes containing 4,6-dimethyl-2-mercaptopyrimidine have been synthesized and characterized. researchgate.netjst.go.jp These complexes are of interest for their potential applications in medicinal chemistry, including as cytotoxic agents against cancer cell lines. researchgate.netjst.go.jp
Palladium(II) Complexes: Palladium(II) complexes with related pyrimidine-2-thionate ligands have been synthesized. For instance, the reaction of a palladium precursor with pyrimidine-4,6-dimethyl-2-thionate results in the formation of a polymeric complex. researchgate.net
Cadmium(II) Complexes: A cadmium(II) complex, bis-4,6-dimethylpyrimidinium-2-thiolato cadmium(II) chloride, was synthesized by reacting cadmium chloride or cadmium nitrate (B79036) with 4,6-dimethylpyrimidine-2-thiol (B7761162) at a pH of 5.5. st-andrews.ac.uk This reaction highlights the influence of pH on the coordination behavior of the ligand. st-andrews.ac.uk
The general synthetic approach for these complexes often involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes with the addition of a base to facilitate the deprotonation of the thiol group.
| Metal Ion | Complex Example | Synthetic Method |
|---|---|---|
| Cu(I) | [Cu₆(dmpymt)₆]·H₂O | Electrochemical oxidation of copper in an acetonitrile solution of the ligand. rsc.org |
| Ni(II) | 4,6-dimethyl-2-mercaptopyrimidine divalent nickel complex | Reaction of a Ni(II) source with the ligand in anhydrous toluene (B28343) under an inert atmosphere. google.com |
| Ru(II) | Ruthenium(II)/4,6-dimethyl-2-mercaptopyrimidine complexes | Details on the synthesis are available in the cited literature. researchgate.netjst.go.jp |
| Pd(II) | [Pd(η³-C₄H₇){pm(Me)₂S}]n | Reaction of [Pd(η³-C₄H₇)]CF₃SO₃ with pyrimidine-4,6-dimethyl-2-thionate. researchgate.net |
| Cd(II) | bis-4,6-dimethylpyrimidinium-2-thiolato cadmium(II) chloride | Reaction of CdCl₂ or Cd(NO₃)₂ with the ligand at pH 5.5. st-andrews.ac.uk |
Crystallographic and Spectroscopic Elucidation of Metal Complex Structures
The precise structures of metal complexes with 4,6-dimethyl-2-mercaptopyrimidine are determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
Cadmium(II) Complex: The crystal structure of bis-4,6-dimethylpyrimidinium-2-thiolato cadmium(II) chloride reveals a distorted tetrahedral geometry around the Cd(II) ion. st-andrews.ac.uk The complex crystallizes in the monoclinic space group P2₁/c. st-andrews.ac.uk The structure is characterized by the formation of a tripolar zwitterion due to the protonation of a ring nitrogen on each ligand. st-andrews.ac.uk These zwitterionic motifs are linked through charge-assisted C-H···Cl and N-H···Cl hydrogen bonds, creating a zigzag supramolecular assembly. st-andrews.ac.uk
Copper(I) Complex: The molecular structure of the hexanuclear copper(I) complex, [Cu₆(dmpymt)₆], has been determined by X-ray crystallography. rsc.org The six copper atoms adopt a distorted octahedral arrangement. Each copper atom is trigonally coordinated by one nitrogen and two sulfur atoms from three different dmpymt ligands. rsc.org The crystals are triclinic, belonging to the space group P1. rsc.org
Ruthenium(II) Complexes: The X-ray structures of Ru(II) complexes with 4,6-dimethyl-2-mercaptopyrimidine have been determined, providing insight into their coordination environment and molecular geometry. researchgate.netjst.go.jp
Tin(IV) Complex: In the crystal structure of [Sn(CH₃)₂(C₆H₇N₂S)₂], the tin atom is in a distorted tetrahedral SnS₂C₂ environment. nih.gov The asymmetric unit contains two independent molecules with similar configurations. nih.gov The crystal structure is stabilized by weak C-H···N hydrogen bonds. nih.gov
| Complex | Crystal System | Space Group | Coordination Geometry | Key Supramolecular Interactions |
|---|---|---|---|---|
| [Cd(HDMP)₂Cl₂] | Monoclinic | P2₁/c | Distorted Tetrahedral | Charge-assisted C-H···Cl and N-H···Cl hydrogen bonds forming zigzag networks. st-andrews.ac.uk |
| [Cu₆(dmpymt)₆] | Triclinic | P1 | Trigonal (for each Cu) | Not specified in the abstract. rsc.org |
| [Sn(CH₃)₂(DMP)₂] | Not specified | Not specified | Distorted Tetrahedral | Weak C-H···N hydrogen bonding. nih.gov |
Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy are powerful tools for probing the coordination of the ligand to the metal ion.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation provide evidence of coordination. For instance, in complexes of a related ligand, 2-amino-4,6-dimethyl pyrimidine, with Pd(II), shifts in the IR bands corresponding to the pyrimidine ring vibrations indicate coordination through a ring nitrogen. researchgate.net The appearance of new bands in the far-IR region can be assigned to M-N and M-S stretching vibrations, confirming the involvement of these atoms in bonding. In mixed-ligand complexes of Cu(II) and Pd(II) with 2-amino-4,6-dimethyl pyrimidine, new bands in the regions of 640–612 cm⁻¹ and 566–544 cm⁻¹ are assigned to ν(M-O) and ν(M-N) respectively. mdpi.com
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. These spectra can help in determining the coordination geometry of the metal center. For example, the electronic spectra of Cu(II) and Pd(II) complexes with 2-amino-4,6-dimethyl pyrimidine show distinct bands in the visible region attributed to d-d transitions, which are used to propose octahedral and tetrahedral/square-planar geometries, respectively. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the identity and purity of the synthesized complexes and for elucidating their structures in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the changes in the chemical environment of the ligand's protons and carbons upon coordination. Shifts in the signals of the pyrimidine ring protons and carbons can indicate the site of coordination. For the diamagnetic Cu(I) complex, [Cu₆(dmpymt)₆], ¹H and ¹³C NMR data have been reported. rsc.org While NMR is less commonly used for paramagnetic complexes like many Cu(II) and Ni(II) species due to significant peak broadening, it is a valuable tool for diamagnetic complexes such as those of Ru(II), Pd(II), and Cd(II).
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the molecular weight of the complexes and to confirm their composition. For instance, HRESI-MS has been used in the characterization of Ru(II) complexes with 4,6-dimethyl-2-mercaptopyrimidine. researchgate.net
Theoretical Studies on Metal-Ligand Bonding and Electronic Properties
Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate nature of metal-ligand interactions at an atomic and electronic level. For metal complexes of 4,6-dimethyl-2-mercaptopyrimidine (DMMP), these methods provide profound insights into the bonding, stability, and dynamic behavior that are often challenging to probe experimentally. Quantum chemical calculations and molecular dynamics simulations, in particular, offer a detailed picture of the electronic structure and the stability of these complexes in various environments.
A significant application of theoretical studies on DMMP has been in the field of electrochemistry, specifically its role as a "leveler" in the copper electroplating process for filling microvias in printed circuit boards. In this context, understanding the interaction between DMMP and copper surfaces is crucial. Computational studies, including quantum chemical calculations and molecular dynamics simulations, have been employed to investigate the mechanism of this interaction. rsc.org
Quantum Chemical Investigations of Metal-Ligand Orbital Interactions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for analyzing the electronic structure and bonding between a ligand and a metal center. These investigations reveal how the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the ligand interact with the orbitals of the metal.
For 4,6-dimethyl-2-mercaptopyrimidine, DFT calculations have been utilized to understand its tautomeric forms (thione vs. thiol) in different solvents, which is fundamental to its coordination behavior. acs.org The thione form is shown to be dominant in polar solvents, while the thiol form is favored in nonpolar media. acs.org This tautomerism is critical as the coordinating atoms (sulfur and nitrogen) and their electronic properties change between the two forms.
In the context of metal complexation, theoretical studies on similar pyrimidine-2-thione derivatives show that they can act as effective corrosion inhibitors by adsorbing onto metal surfaces. rsc.org Quantum chemical calculations help in understanding the roles of different substituents in the adsorption behavior. rsc.org
In a study investigating the interaction of 4,6-dimethyl-2-mercaptopyrimidine (referred to as DMP in the study) with copper, quantum chemical calculations were performed to understand the adsorption mechanism. rsc.org The calculations focused on the distribution of the HOMO and LUMO of the DMMP molecule. The HOMO is primarily located around the sulfur atom and the pyrimidine ring, indicating these are the likely sites for donating electrons to the empty orbitals of the copper atom. rsc.org Conversely, the LUMO is also distributed across the molecule, suggesting it can accept electrons from the metal. rsc.org This dual role of donating and accepting electrons contributes to the strong adsorption of DMMP on the copper surface. rsc.org
The key parameters derived from these quantum chemical calculations are summarized in the table below.
| Parameter | Description | Significance for Metal-Ligand Interaction |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the ligand. A higher EHOMO value suggests a greater tendency to donate electrons to the metal. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the ligand. A lower ELUMO value suggests a greater tendency to accept electrons from the metal. |
| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | A smaller energy gap suggests higher reactivity of the ligand in forming a coordination bond. |
| Mulliken Charges | Distribution of atomic charges | Reveals the most likely atoms to be involved in electrostatic interactions and coordination with the metal ion. The sulfur and nitrogen atoms are key sites. |
These quantum chemical insights are crucial for explaining the strong interaction between DMMP and metal ions like copper, forming a stable complex that influences processes such as electrodeposition. rsc.org
Molecular Dynamics Simulations of Complex Stability and Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of molecules and their complexes over time. arxiv.orgresearchgate.net This computational technique models the atomic motions of a system, offering insights into the stability of metal complexes, their conformational changes, and their interactions with the surrounding solvent molecules. arxiv.orgresearchgate.net
MD simulations have been applied to study the adsorption of 4,6-dimethyl-2-mercaptopyrimidine on a copper surface, complementing the static picture provided by quantum chemical calculations. rsc.org These simulations place the DMMP molecule in a simulation box with a copper surface and water molecules to mimic the conditions of an electroplating bath. rsc.org The simulation then calculates the interaction energies and observes the orientation of the DMMP molecule as it approaches and adsorbs onto the metal surface. rsc.org
The results from MD simulations show that the DMMP molecule tends to adsorb on the copper surface in a parallel orientation. rsc.org This orientation allows for the maximum interaction between the pyrimidine ring, with its delocalized π-electrons, and the copper surface. rsc.org The sulfur atom also plays a key role in anchoring the molecule to the surface. rsc.org
The binding energy between the DMMP molecule and the copper surface is a key output of MD simulations, quantifying the stability of the adsorbed layer. A higher negative binding energy indicates a more stable and spontaneous adsorption process. rsc.org
The table below summarizes key findings from molecular dynamics simulations of DMMP on a copper surface.
| Simulation Parameter | Finding | Implication for Complex Stability and Dynamics |
| Adsorption Orientation | DMMP adsorbs in a flat, parallel orientation on the Cu(111) surface. rsc.org | This orientation maximizes the contact between the molecule's π-system and the metal surface, leading to a more stable adsorbed state. |
| Binding Energy | A significant negative binding energy is calculated for the adsorption process. rsc.org | This indicates a strong and spontaneous interaction, confirming the formation of a stable DMMP layer on the copper surface. |
| Radial Distribution Function | Analysis shows a high probability of finding the sulfur and nitrogen atoms of DMMP in close proximity to the copper surface atoms. | This provides further evidence for the direct coordination of these heteroatoms to the metal, forming a stable surface complex. |
In essence, molecular dynamics simulations provide a powerful lens to observe the dynamic processes of complex formation and stabilization. For 4,6-dimethyl-2-mercaptopyrimidine, these simulations confirm the formation of a stable and strongly bound complex with copper, which is fundamental to its function in electrochemical applications. rsc.org
Mechanistic Biological Investigations Excluding Clinical, Dosage, and Safety
In Vitro Investigations of Antimicrobial Activity
The antimicrobial potential of pyrimidine (B1678525) derivatives, including compounds related to 4,6-Dimethyl-2-mercaptopyrimidine (B146703) hydrate (B1144303), has been a subject of scientific inquiry. These investigations have sought to determine their efficacy against a range of pathogenic microorganisms in laboratory settings.
In vitro studies have been conducted on various pyrimidine derivatives to assess their activity against both Gram-positive and Gram-negative bacteria. For instance, novel series of thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated antimicrobial properties against these bacterial types. mdpi.com Similarly, newly synthesized pyrimidine thiol derivatives have been evaluated for their antibacterial action against strains such as Escherichia coli and Staphylococcus aureus. ekb.eg Dihydropyrimidinone analogues have also shown activity against multidrug-resistant Gram-positive cocci and Gram-negative bacilli. nih.gov
While these studies establish a precedent for the antibacterial potential of the broader pyrimidine class, specific data on the direct antibacterial efficacy of 4,6-Dimethyl-2-mercaptopyrimidine hydrate against these strains is not extensively detailed in the reviewed literature. Research has often focused on newly synthesized derivatives to enhance and broaden the spectrum of activity. ekb.egmdpi.com
Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives
| Compound Class | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Pyrimidine Thiol Derivatives | Escherichia coli | Moderate Resistance | ekb.eg |
| Pyrimidine Thiol Derivatives | Staphylococcus aureus | Evaluated | ekb.eg |
| Thieno[2,3-d]pyrimidines | Gram-positive bacteria | Active | mdpi.com |
| Thieno[2,3-d]pyrimidines | Gram-negative bacteria | Active | mdpi.com |
GPC: Gram-positive cocci; GNB: Gram-negative bacilli
The antifungal properties of pyrimidine compounds have been explored against various pathogenic fungi. Studies on 1,6-dihydropyrimidine derivatives have shown their in vitro efficacy against Candida albicans, a common human fungal pathogen. nih.gov Other research on different pyrimidine derivatives has demonstrated inhibitory activity against fungal species such as Aspergillus niger. ekb.eg
A significant area of investigation involves 2,6-dimethyl-4-aminopyrimidine hydrazones, which are structurally related to 4,6-Dimethyl-2-mercaptopyrimidine. These compounds exhibited potent in vitro inhibition against the mycelial growth of several phytopathogenic fungi, including Botrytis cinerea, Monilia fructigena, Colletotrichum gloeosporioides, and Botryosphaeria dothidea. nih.gov Some of these derivatives showed greater potency against Monilia fructigena than existing commercial fungicides. nih.gov Additionally, hexahydropyrimidine (B1621009) derivatives have been assessed for their activity against fungi responsible for dermatomycosis. nih.govresearchgate.net
Table 2: Antifungal Activity of Selected Pyrimidine Derivatives
| Compound Class | Fungal Strain | Activity Level | Reference |
|---|---|---|---|
| Pyrimidine Thiol Derivatives | Aspergillus niger | Evaluated | ekb.eg |
| Pyrimidine Thiol Derivatives | Candida albicans | Evaluated | ekb.eg |
| 1,6-Dihydropyrimidine Derivatives | Candida albicans | Potent (MIC 6.25 µg/ml for some derivatives) | nih.gov |
| 2,6-Dimethyl-4-aminopyrimidine Hydrazones | Botrytis cinerea | >80% inhibition at 50 µg/mL | nih.gov |
| 2,6-Dimethyl-4-aminopyrimidine Hydrazones | Monilia fructigena | >80% inhibition at 50 µg/mL | nih.gov |
| 2,6-Dimethyl-4-aminopyrimidine Hydrazones | Colletotrichum gloeosporioides | >80% inhibition at 50 µg/mL | nih.gov |
| 2,6-Dimethyl-4-aminopyrimidine Hydrazones | Botryosphaeria dothidea | >80% inhibition at 50 µg/mL | nih.gov |
MIC: Minimum Inhibitory Concentration
The evaluation of pyrimidine-based compounds for antiviral activity is an active area of research. For example, a series of 4-substituted 3,4-dihydropyrimidine-2-ones (DHPMs) were assessed in vitro for their activity against a wide array of DNA and RNA viruses. nih.gov One derivative, in particular, was identified as a potent and selective inhibitor of the Punta Toro virus, which belongs to the Bunyaviridae family. nih.gov Furthermore, marine alkaloids such as Batzelladines A and B, which contain a dihydropyrimidinone core, have also demonstrated antiviral properties in laboratory studies. nih.gov
However, specific in vitro studies detailing the antiviral activity of this compound itself are not prominently featured in the available scientific literature. The research focus has largely been on derivatives and analogues designed to target specific viral components or replication pathways. nih.gov
Mechanistic Studies of Cellular and Molecular Interactions
Understanding how this compound and its related compounds function at a molecular level is crucial to elucidating their biological effects. Research has pointed towards interference with essential cellular processes like biosynthesis and enzyme function.
Investigations into the mechanism of action of 4,6-Dimethyl-2-mercaptopyrimidine have indicated its ability to interfere with fundamental cellular processes. In studies utilizing in vitro models with cervical cancer cells, the compound has been shown to inhibit both DNA synthesis and protein synthesis. biosynth.com This dual inhibitory action suggests a significant impact on cell proliferation and viability, which are highly dependent on the accurate and efficient replication of genetic material and the production of essential proteins.
A key mechanism of action identified for compounds structurally related to 4,6-Dimethyl-2-mercaptopyrimidine involves the inhibition of specific enzymes. A series of novel 2,6-dimethyl-4-aminopyrimidine hydrazones were rationally designed and synthesized to act as inhibitors of the Pyruvate Dehydrogenase complex E1 (PDHc-E1). nih.gov
These compounds were found to be potent inhibitors of E. coli PDHc-E1, with IC50 values in the micromolar range. nih.gov Further mechanistic studies, including molecular docking, site-directed mutagenesis, and enzyme kinetic analyses, revealed that these compounds act as competitive inhibitors. They bind to the active site of the PDHc-E1 enzyme in a novel "straight" pattern, which distinguishes their mode of action. nih.gov This inhibition of a critical enzyme in cellular metabolism helps to explain the observed antifungal activity of these derivatives. nih.gov
Antioxidant and Free Radical Scavenging Activity (In Vitro Assays)
The antioxidant potential of pyrimidine derivatives, including those related to 4,6-dimethyl-2-mercaptopyrimidine, has been evaluated using various in vitro assays that measure their ability to scavenge free radicals. Free radicals are highly reactive species implicated in oxidative stress, a process linked to numerous pathological conditions. Standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests are commonly employed to screen for antioxidant activity. ijpsonline.comijpsonline.com
In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a loss of color. The efficacy of the compound is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
While specific data for this compound is not extensively detailed in the available literature, studies on analogous 2-mercaptopyrimidine (B73435) and pyrimidine-2-thione derivatives demonstrate significant free radical scavenging capabilities. For instance, a series of novel 2-mercapto pyrimidines synthesized from chalcones showed promising antioxidant activity in nitric oxide and superoxide (B77818) anion scavenging assays. researchgate.net Another study on chromenopyrimidinethione derivatives reported potent activity in both DPPH and ABTS assays, with IC50 values under 42 µg/mL. ijpsonline.com Similarly, certain tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues exhibited excellent DPPH scavenging activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. ijpsonline.com
These findings underscore the potential of the pyrimidine-2-thiol (B7767146) scaffold as a source of antioxidant compounds. The presence of the thiol (-SH) group is often crucial for this activity, as thiols are effective free radical interceptors. nih.gov The antioxidant capacity is, however, highly dependent on the specific substitutions on the pyrimidine ring.
| Compound Series | Assay | Reported Activity (IC50 values) | Reference Compound |
|---|---|---|---|
| Chromenopyrimidinethiones | DPPH & ABTS | 21.28-72.98 µg/mL | Trolox |
| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamides | DPPH | 46.31-48.81 µM | Ascorbic Acid |
| Pyrido[2,3-d]pyrimidine (B1209978) Derivatives (2a, 2f) | Anti-Lipoxygenase (LOX) | 42 µM, 47.5 µM | Not Specified |
| 2-Mercapto Pyrimidines (3c, 3e) | Nitric Oxide Scavenging | Promising Activity | Ascorbic Acid |
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of 4,6-dimethyl-2-mercaptopyrimidine, SAR studies have revealed that the nature and position of substituents on the pyrimidine nucleus profoundly influence their biological activities. nih.govresearchgate.net These studies help in designing more potent and selective agents, whether for antimicrobial, anticancer, or antioxidant purposes.
The core structure of 4,6-dimethyl-2-mercaptopyrimidine offers several sites for chemical modification: the mercapto group at the C2 position, the methyl groups at C4 and C6, and the nitrogen atoms within the ring.
Substitutions at the C2-Mercapto Group: The sulfur atom of the mercapto group is a common site for derivatization, often leading to S-substituted compounds with altered biological profiles. For instance, the synthesis of various S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) has been explored to develop new agents with plant growth-stimulating activity. researchgate.net In the context of antibacterial activity, a Quantitative Structure-Activity Relationship (QSAR) study of 2-benzylthiopyrimidine derivatives found that physicochemical parameters like the partition coefficient (LogP) and molar volume significantly influence the inhibitory concentration against Staphylococcus aureus. sciepub.com This indicates that lipophilicity and the size of the substituent attached to the sulfur atom are critical determinants of antibacterial efficacy. sciepub.com
Substitutions on the Pyrimidine Ring and Fused Systems: Modifications elsewhere on the pyrimidine ring or the creation of fused heterocyclic systems also dramatically impact bioactivity. Studies on pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from mercaptopyrimidines, showed that the type of aromatic ring attached to the core structure affects antioxidant activity. nih.govnih.gov For example, replacing a phenyl ring with a thienyl ring was found to alter the compound's ability to interact with the DPPH radical. nih.gov Furthermore, the presence of electron-releasing groups on a benzylidene moiety attached to a fused pyrimidine system was shown to confer excellent antioxidant activity. ijpsonline.com This highlights the importance of electronic effects of the substituents in modulating the free radical scavenging potential.
| Modification Site | Structural Change | Impact on Biological Activity | Activity Type |
|---|---|---|---|
| C2-Sulfur Atom | Attachment of benzyl (B1604629) groups (2-benzylthiopyrimidines) | Lipophilicity (LogP) is a key determinant of activity. | Antibacterial |
| Fused Ring System | Presence of electron-releasing groups on an attached benzylidene moiety. | Enhances free radical scavenging. | Antioxidant |
| Fused Ring System | Replacement of a phenyl ring with a thienyl ring. | Reduces interaction with DPPH radical. | Antioxidant |
| C2-Sulfur Atom | Introduction of various S-substituents. | Confers plant growth-stimulating properties. | Agrochemical |
Advanced Applications in Materials Science and Catalysis Non Biological
Role in Electroplating and Surface Engineering
In the realm of materials science, 4,6-Dimethyl-2-mercaptopyrimidine (B146703) (DMP) has emerged as a crucial component in electroplating, specifically for creating uniform and smooth metal surfaces. Its role is particularly significant in the fabrication of modern electronic components.
Application as a Leveling Agent in Microvia and Through Silicon Via (TSV) Filling
DMP is recognized as a potential leveling agent for microvia filling in copper electroplating. rsc.orgresearchgate.net This is a critical process in the manufacturing of printed circuit boards (PCBs) and integrated circuits, where microscopic vias or holes must be completely and evenly filled with copper to ensure proper electrical connections. DMP, when added to the acidic cupric sulfate (B86663) electrolyte along with other additives like polyethylene (B3416737) glycol (PEG), bis(3-sulfopropyl)disulfide (SPS), and chloride ions, contributes to achieving excellent filling performance. rsc.orgresearchgate.net Leveling agents like DMP are essential for producing smooth and uniform plated surfaces, a requirement that is becoming more critical with the increasing demand for high-density interconnects. google.com
Investigation of Adsorption and Inhibition Mechanisms on Metal Surfaces
The table below summarizes the findings on the adsorption mechanism of DMP.
| Technique | Observation | Conclusion |
| Electrochemical Measurement | Inhibition of copper deposition | DMP acts as an inhibitor |
| Atomic Force Microscopy (AFM) | Adsorption on copper surface | Physical evidence of adsorption |
| X-ray Photoelectron Spectra (XPS) | Adsorption on copper surface | Chemical evidence of adsorption |
Impact on Crystalline Orientation and Surface Morphology of Electrodeposits
The concentration of DMP in the electroplating solution has a discernible impact on the surface morphology and crystalline orientation of the resulting copper deposits. rsc.orgresearchgate.net Studies have shown that different surface topographies and crystal structures are observed when the concentration of DMP is varied. rsc.org For instance, the presence of DMP can influence the preferred crystal orientation of the electrodeposited nickel, with specific planes being favored under certain conditions. sciencepublishinggroup.com This control over the microstructure of the deposited metal is crucial for tailoring its physical and electrical properties to meet the demands of specific applications.
Catalytic Applications in Organic Transformations
Beyond its role in materials science, 4,6-Dimethyl-2-mercaptopyrimidine hydrate (B1144303) also demonstrates significant potential in the field of catalysis, particularly in facilitating organic reactions.
Utilization as a Ligand in Metal-Mediated Catalysis (e.g., Cross-Coupling Reactions)
The molecular structure of DMP makes it an effective ligand for metal catalysts. It has been utilized in metal-mediated cross-coupling reactions, which are fundamental processes for forming new carbon-carbon and carbon-heteroatom bonds in organic synthesis. nih.govrsc.org For example, a divalent nickel complex with a 4,6-dimethyl-2-mercaptopyrimidine ligand has been used as a catalyst for the selective preparation of α-alkyl ketones through the cross-coupling of secondary and primary alcohols. google.com This reaction system is noted for its mild conditions and broad substrate applicability, avoiding the need for expensive noble metals and organic phosphine (B1218219) ligands. google.com The use of such ligands is a pivotal aspect of modern organic chemistry, enabling the construction of complex molecules from simpler precursors. rsc.org
Exploration of Reaction Mechanisms and Selectivity in Catalytic Systems
Understanding the reaction mechanism is crucial for optimizing catalytic processes and achieving high selectivity. ucl.ac.uk In catalytic systems involving ligands like DMP, the ligand can play a role in stabilizing intermediates, thereby influencing the reaction pathway and the final product distribution. elsevierpure.comnih.gov The interaction between the metal center and the ligand can dictate the stereoselectivity and regioselectivity of the reaction. mdpi.com For instance, in some catalytic cycles, the key steps involve oxidative addition, transmetalation, and reductive elimination, all of which can be influenced by the nature of the ligand. nih.gov The study of these mechanisms, often aided by computational modeling, is essential for the rational design of more efficient and selective catalysts for a wide range of organic transformations. ucl.ac.uk
Chemo-sensing and Analytical Reagent Development
The unique molecular structure of 4,6-Dimethyl-2-mercaptopyrimidine, featuring a heterocyclic pyrimidine (B1678525) ring with nitrogen atoms and a reactive thiol group, makes it a significant candidate for applications in chemo-sensing and analytical chemistry. These features allow for the formation of stable complexes with various metal ions, which can be harnessed for both qualitative detection and quantitative analysis. The interaction with metal ions often leads to discernible changes in the spectroscopic properties of the molecule, forming the basis for its use as an analytical reagent.
Analytical Methods for Metal Ion Detection and Quantification
The ability of 4,6-Dimethyl-2-mercaptopyrimidine and its derivatives to form coordination complexes with a range of metal ions is a foundational principle for its use in analytical methods. The formation of these metal complexes can be observed and quantified through techniques such as spectrophotometry. When the compound binds to a metal ion, the electronic structure of the molecule is altered, which in turn affects how it absorbs light. This change in absorbance, either in terms of the wavelength of maximum absorbance (λmax) or the intensity of the absorbance, can be directly correlated to the concentration of the metal ion in a sample.
While extensive studies detailing the use of 4,6-Dimethyl-2-mercaptopyrimidine hydrate as a standalone spectrophotometric reagent for a wide array of metal ions are not broadly documented, the principles of its application are well-established through the synthesis and characterization of its metal complexes. For instance, the formation of complexes with transition metals like palladium(II), platinum(II), and tin(IV) has been confirmed through spectroscopic and crystallographic studies. researchgate.netnih.gov These studies show that the coordination typically occurs through the sulfur atom of the thiol group and one of the ring nitrogen atoms, creating a stable chelate. cdnsciencepub.com
The development of an analytical method would involve the following general steps:
Complex Formation: A solution of this compound is mixed with a sample containing the target metal ion under optimized conditions (e.g., pH, solvent).
Spectrophotometric Measurement: The UV-Visible spectrum of the resulting solution is recorded. The formation of the complex would be indicated by a shift in the absorption bands compared to the free ligand.
Quantification: By creating a calibration curve using known concentrations of the metal ion, the concentration in an unknown sample can be determined based on its absorbance value at a specific wavelength.
The selectivity of the reagent for different metal ions can be tuned by modifying the reaction conditions or by chemically modifying the pyrimidine structure to enhance its affinity for a specific target ion.
Development of Novel Spectroscopic Probes
Building upon the fundamental principles of metal ion complexation, derivatives of 4,6-Dimethyl-2-mercaptopyrimidine have been successfully employed in the creation of highly sensitive and selective spectroscopic probes, particularly fluorescent sensors. These probes are designed to exhibit a significant change in their fluorescence properties upon binding to a specific metal ion.
A notable example is the development of a novel "turn-on" fluorescent sensor for the detection of zinc ions (Zn²⁺). researchgate.net In this research, a diarylethene molecule incorporating a 4,6-dimethylpyrimidine (B31164) unit was synthesized. This sensor demonstrated a remarkable 10-fold enhancement in its fluorescence emission intensity specifically in the presence of Zn²⁺ ions. researchgate.net The binding of Zn²⁺ to the pyrimidine moiety restricts intramolecular rotation, leading to an increase in fluorescence quantum yield, a phenomenon known as chelation-enhanced fluorescence (CHEF).
The sensor exhibited high selectivity for Zn²⁺ over a wide range of other metal ions, including those with similar chemical properties like Cd²⁺. researchgate.net This high selectivity is crucial for its application in complex environmental or industrial samples where multiple ions may be present. The performance of this zinc sensor is summarized in the table below.
Performance of a 4,6-Dimethylpyrimidine-Based Fluorescent Zn²⁺ Sensor
| Parameter | Value | Reference |
|---|---|---|
| Target Ion | Zn²⁺ | researchgate.net |
| Sensing Mechanism | Turn-on Fluorescence (Chelation-Enhanced Fluorescence) | researchgate.net |
| Emission Intensity Enhancement | ~10 times | researchgate.net |
| Visual Change | Fluorescence color change to dark-green | researchgate.net |
| Limit of Detection (LOD) | 8.48 × 10⁻⁸ mol L⁻¹ | researchgate.net |
| Selectivity | High selectivity against other metal ions including Cd²⁺ | researchgate.net |
This research underscores the significant potential of incorporating the 4,6-dimethylpyrimidine scaffold into more complex molecular architectures to design advanced spectroscopic probes for specific metal ions. The development of such probes is a dynamic area of materials science, with applications in environmental monitoring, industrial process control, and chemical analysis.
Future Research Directions and Translational Opportunities
Rational Design of Next-Generation Pyrimidine (B1678525) Thiol Derivatives
The core structure of 4,6-Dimethyl-2-mercaptopyrimidine (B146703) hydrate (B1144303) is a versatile scaffold amenable to targeted chemical modifications for the creation of next-generation compounds with enhanced properties. nih.gov The principles of rational drug design can be systematically applied to synthesize new derivatives with potentially improved biological efficacy and specificity. nih.gov
Future design strategies are anticipated to focus on several key areas:
Structure-Activity Relationship (SAR) Studies: A thorough investigation into how specific structural changes influence the biological activity of the molecule will be crucial. By introducing a variety of substituents at different positions on the pyrimidine ring, researchers can build comprehensive SAR models to guide the synthesis of more potent and selective compounds. nih.gov
Bioisosteric Replacement: The substitution of the thiol group with other functional groups, such as hydroxyl or amino groups, could lead to derivatives with altered pharmacokinetic and pharmacodynamic profiles. nih.gov
Hybrid Molecule Synthesis: The combination of the pyrimidine thiol moiety with other known pharmacophores could result in hybrid molecules with dual or synergistic activities, a strategy increasingly employed in modern drug discovery.
A summary of potential modifications and their expected outcomes is presented in the table below.
| Modification Strategy | Target Area | Desired Outcome |
| Introduction of diverse substituents | Pyrimidine ring | Enhanced biological activity and selectivity |
| Bioisosteric replacement | Thiol group | Altered pharmacokinetic and pharmacodynamic profiles |
| Combination with other pharmacophores | Entire molecule | Hybrid compounds with synergistic or dual activities |
Integration of Advanced Computational and Experimental Methodologies
To accelerate the discovery and optimization of novel pyrimidine thiol derivatives, the integration of advanced computational and experimental techniques is essential. ekb.eg In silico approaches, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the interactions between these compounds and their biological targets, thereby streamlining the design process. ekb.egmdpi.com
Key methodologies to be integrated include:
High-Throughput Screening (HTS): This will enable the rapid biological evaluation of large libraries of synthesized pyrimidine derivatives, facilitating the identification of lead compounds.
Quantum Chemical Calculations: These calculations can elucidate the electronic properties and reactivity of the molecules, aiding in the prediction of their chemical behavior and interaction mechanisms. rsc.org
Spectroscopic and Crystallographic Analysis: Advanced analytical techniques such as NMR, mass spectrometry, and X-ray crystallography will be vital for the unambiguous characterization of novel derivatives and their complexes with target molecules. nih.govrsc.org
The synergy between computational predictions and experimental validation will create a more efficient and informed pipeline for the development of next-generation pyrimidine-based compounds. chemrxiv.org
Exploring Novel Applications in Emerging Technologies
The unique properties of 4,6-Dimethyl-2-mercaptopyrimidine and its derivatives extend beyond the biomedical field, opening up exciting possibilities in various technological domains.
Potential areas for novel applications include:
Materials Science: The ability of the thiol group to coordinate with metal ions suggests the potential for developing new metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or electronic properties. The compound has been investigated as a potential leveler for microvia filling in electroplating copper. rsc.org A divalent nickel complex of 4,6-dimethyl-2-mercaptopyrimidine has been prepared and used as a catalyst. google.com
Corrosion Inhibition: The presence of heteroatoms (N and S) and the pyrimidine ring structure make these compounds candidates for effective corrosion inhibitors for metals and alloys in various industrial environments.
Organic Electronics: The aromatic and electron-rich nature of the pyrimidine ring could be exploited in the design of new organic semiconductors or components for organic light-emitting diodes (OLEDs).
Sustainable and Scalable Production Methodologies for Industrial Relevance
For any promising derivative to be translated into a commercially viable product, the development of sustainable and scalable synthetic routes is paramount. powertechjournal.comnih.govbenthamdirect.com The principles of green chemistry will be central to this endeavor, aiming to minimize environmental impact while maximizing efficiency and cost-effectiveness. powertechjournal.comnih.govbenthamdirect.com
Future research in this area will focus on:
Green Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally benign alternatives. powertechjournal.com
Catalytic Approaches: The use of efficient and recyclable catalysts to improve reaction rates and reduce energy consumption. bohrium.comingentaconnect.com
Multicomponent Reactions: The design of one-pot, multicomponent reactions to streamline synthetic sequences and reduce waste generation. bohrium.com
Microwave and Ultrasound-Assisted Synthesis: The application of alternative energy sources to accelerate reactions and improve yields. powertechjournal.comnih.gov
By embracing these sustainable practices, the large-scale production of 4,6-Dimethyl-2-mercaptopyrimidine derivatives can be achieved in an economically and environmentally responsible manner, facilitating their transition from the laboratory to industrial applications. powertechjournal.combohrium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
